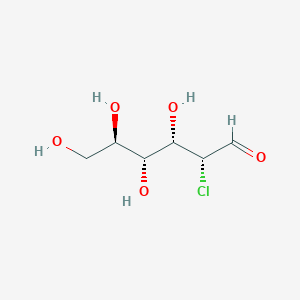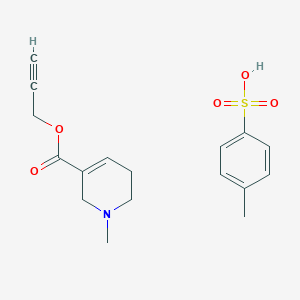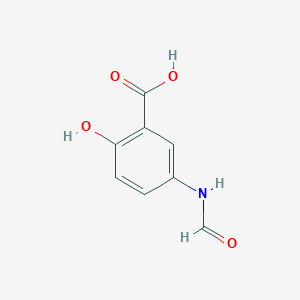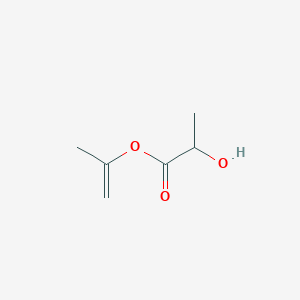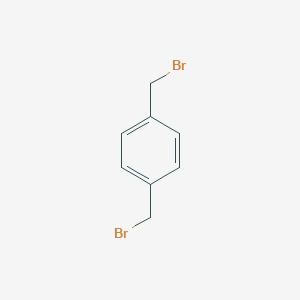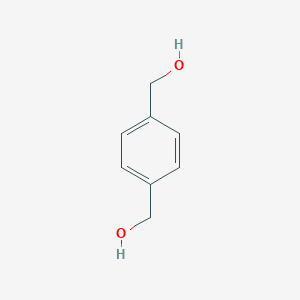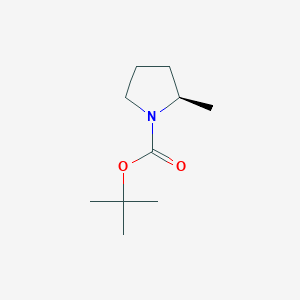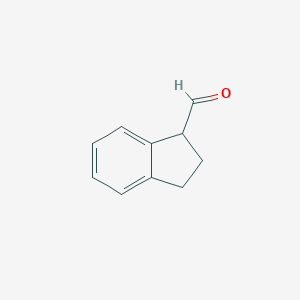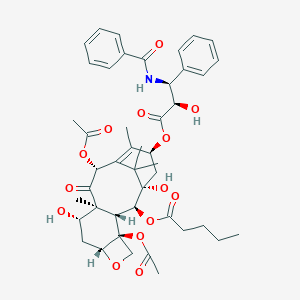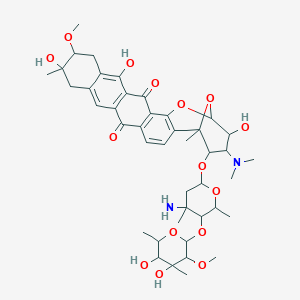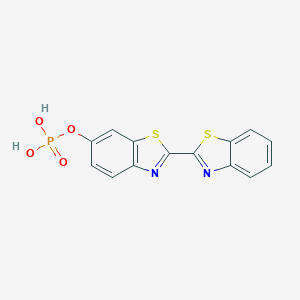
Attophos
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Attophos is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. It is a phosphine-based compound that has shown promising results in catalysis, organic synthesis, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Attophos has found various applications in scientific research, including catalysis, organic synthesis, and medicinal chemistry. In catalysis, Attophos has been used as a ligand for metal-catalyzed reactions, including palladium-catalyzed cross-coupling reactions and copper-catalyzed azide-alkyne cycloaddition reactions. In organic synthesis, Attophos has been used as a reagent for the synthesis of various compounds, including chiral alcohols and amino acids. In medicinal chemistry, Attophos has shown potential as an anti-cancer agent, with studies showing its ability to inhibit the growth of cancer cells.
Wirkmechanismus
The mechanism of action of Attophos is not fully understood, but it is believed to act as a nucleophile in various reactions. In metal-catalyzed reactions, Attophos acts as a ligand, coordinating with the metal center to facilitate the reaction. In organic synthesis, Attophos acts as a reagent, reacting with the substrate to form the desired product. In medicinal chemistry, Attophos is believed to act by inhibiting the growth of cancer cells, although the exact mechanism is not yet known.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Attophos are not well studied, but it has been shown to be relatively non-toxic in animal studies. In one study, Attophos was administered to rats at a dose of 500 mg/kg, and no significant toxicity was observed. However, further studies are needed to fully understand the biochemical and physiological effects of Attophos.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Attophos in lab experiments is its high reactivity and selectivity, which makes it a useful reagent in various reactions. Another advantage is its relatively low toxicity, which makes it a safe compound to handle in the laboratory. However, one limitation of using Attophos is its high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on Attophos, including its use in the synthesis of new compounds, its potential as an anti-cancer agent, and its use in catalysis. One area of interest is the development of new synthetic routes for Attophos, which could lead to more efficient and cost-effective methods for its production. Another area of interest is the study of its potential as an anti-cancer agent, which could lead to the development of new cancer treatments. Finally, there is significant potential for the use of Attophos in catalysis, particularly in the development of new metal-catalyzed reactions.
Synthesemethoden
Attophos can be synthesized using various methods, including the reaction of triphenylphosphine with chloroacetonitrile, followed by the reaction with an appropriate aldehyde or ketone. Another method involves the reaction of triphenylphosphine with an α-haloacetophenone, followed by the reaction with an aldehyde or ketone. The synthesis of Attophos is a multi-step process that requires careful optimization to achieve high yields and purity.
Eigenschaften
CAS-Nummer |
142441-49-4 |
|---|---|
Produktname |
Attophos |
Molekularformel |
C14H9N2O4PS2 |
Molekulargewicht |
364.3 g/mol |
IUPAC-Name |
[2-(1,3-benzothiazol-2-yl)-1,3-benzothiazol-6-yl] dihydrogen phosphate |
InChI |
InChI=1S/C14H9N2O4PS2/c17-21(18,19)20-8-5-6-10-12(7-8)23-14(16-10)13-15-9-3-1-2-4-11(9)22-13/h1-7H,(H2,17,18,19) |
InChI-Schlüssel |
BTKMJKKKZATLBU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=NC4=C(S3)C=C(C=C4)OP(=O)(O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=NC4=C(S3)C=C(C=C4)OP(=O)(O)O |
Andere CAS-Nummern |
142441-49-4 |
Synonyme |
AttoPhos |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



